Cas no 286-94-2 (11-Oxabicyclo[8.1.0]undecane)
11-Oxabicyclo[8.1.0]undecane Chemical and Physical Properties
Names and Identifiers
-
- 11-Oxabicyclo[8.1.0]undecane
- AC1L4QJZ
- AC1Q5LGC
- AR-1J9290
- cyclocarbamide B
- cyclocerberidol
- cyclodecene oxide
- n-(4-methyl-1,5-dioxo-5a,6,7,8-tetrahydro-5h-pyrrolo[1,2-c][1,3]oxazepin-3-yl)hexanamide
- cis-1,2-epoxycyclodecane
- J-017196
- Cyclodecene oxide, >=96.0% (GC)
- cis-11-Oxabicyclo(8.1.0)undecane
- AKOS024319349
- 29587-92-6
- SCHEMBL50892
- EINECS 249-703-6
- 1,2-Epoxycyclodecane
- 286-94-2
- starbld0008967
- AFCZSFUPWLSMSZ-UHFFFAOYSA-N
-
- MDL: MFCD01862897
- Inchi: 1S/C10H18O/c1-2-4-6-8-10-9(11-10)7-5-3-1/h9-10H,1-8H2
- InChI Key: AFCZSFUPWLSMSZ-UHFFFAOYSA-N
- SMILES: O1C2CCCCCCCCC12
Computed Properties
- Exact Mass: 154.13584
- Monoisotopic Mass: 154.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- Density: 0.962 g/mL at 20 °C(lit.)
- Refractive Index: n20/D 1.484
- PSA: 12.53
11-Oxabicyclo[8.1.0]undecane Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- FLUKA BRAND F CODES:10-23
11-Oxabicyclo[8.1.0]undecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-227697-5 ml |
Cyclodecene oxide, |
286-94-2 | 5 ml |
¥1820.00 | 2023-09-05 |
11-Oxabicyclo[8.1.0]undecane Related Literature
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1. Lithium–potassium superbases as key reagents for the base-catalysed isomerisation of some terpenoidsAnnamaria Deagostino,Paolo Balma Tivola,Cristina Prandi,Paolo Venturello J. Chem. Soc. Perkin Trans. 1 2001 2856
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J. Sicher,M. Svoboda,V. A. Vaver Chem. Commun. (London) 1965 12
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Yun-Chen Wu,Yi-Chin Chen,Teng-Ming Chen,Chi-Shen Lee,Kuo-Ju Chen,Hao-Chung Kuo J. Mater. Chem. 2012 22 8048
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J. P?ech,P. Pizarro,D. P. Serrano,J. ?ejka Chem. Soc. Rev. 2018 47 8263
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5. Isomerisations of cycloalkene- and bicycloalkene-derived achiral epoxides by enantioselective α-deprotonationDavid M. Hodgson,Gary P. Lee,Robert E. Marriott,Alison J. Thompson,Richard Wisedale,Jason Witherington J. Chem. Soc. Perkin Trans. 1 1998 2151
Additional information on 11-Oxabicyclo[8.1.0]undecane
Professional Introduction to Compound with CAS No. 286-94-2 and Product Name: 11-Oxabicyclo[8.1.0]undecane
The compound with the CAS number 286-94-2 and the product name 11-Oxabicyclo[8.1.0]undecane represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This bicyclic ether, characterized by its unique three-membered oxygen-containing ring fused to a larger cycloalkane structure, has garnered significant attention due to its structural complexity and potential applications in medicinal chemistry.
11-Oxabicyclo[8.1.0]undecane belongs to a class of compounds known as oxabicycloalkanes, which are distinguished by their rigid, cyclic frameworks. The presence of an oxygen atom within the bicyclic system imparts distinct electronic and steric properties, making it a versatile scaffold for designing novel chemical entities. This compound's structure is particularly intriguing because it combines elements of both cycloalkanes and heterocyclic compounds, offering a rich ground for exploration in synthetic chemistry.
In recent years, there has been growing interest in oxabicycloalkanes as pharmacophores due to their ability to mimic natural products and exhibit unique biological activities. The rigid framework of 11-Oxabicyclo[8.1.0]undecane can be exploited to develop molecules with specific binding affinities for biological targets. For instance, studies have shown that derivatives of this compound can interact with enzymes and receptors in ways that may lead to therapeutic benefits.
One of the most compelling aspects of 11-Oxabicyclo[8.1.0]undecane is its synthetic accessibility. Researchers have developed efficient methods for constructing this core structure, enabling the rapid preparation of libraries of related compounds for high-throughput screening. This accessibility has fueled interest in exploring its potential applications in drug discovery.
Recent advancements in computational chemistry have further enhanced the understanding of 11-Oxabicyclo[8.1.0]undecane's properties. Molecular modeling studies have revealed insights into its conformational preferences and electronic distribution, which are critical for rational drug design. These computational tools have also been used to predict the biological activity of various derivatives, providing a theoretical framework for experimental validation.
The pharmaceutical industry has taken note of the potential of 11-Oxabicyclo[8.1.0]undecane and its derivatives. Several companies are currently investigating this compound as a lead for developing new drugs targeting various diseases, including neurological disorders and cancer. The structural features of this molecule make it an attractive candidate for modulating biological pathways that are difficult to target with conventional small molecules.
In addition to its pharmaceutical applications, 11-Oxabicyclo[8.1.0]undecane has shown promise in materials science research due to its unique structural properties. Its rigid framework and oxygen-containing ring make it a suitable candidate for developing novel polymers and materials with enhanced stability and functionality.
The synthesis of 11-Oxabicyclo[8.1.0]undecane involves multi-step organic reactions that showcase the ingenuity of synthetic chemists in constructing complex molecular architectures from simpler precursors. The process typically involves cyclization reactions followed by functional group modifications to introduce additional substituents that can tailor the biological activity of the final product.
As research continues to uncover new applications for 11-Oxabicyclo[8.1.0]undecane, it is likely that this compound will play an increasingly important role in both academic research and industrial development programs worldwide.
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